molecular formula C14H12N2S2 B14206092 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole CAS No. 770710-50-4

2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole

Cat. No.: B14206092
CAS No.: 770710-50-4
M. Wt: 272.4 g/mol
InChI Key: LMZSNRJLVYMLLN-UHFFFAOYSA-N
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Description

2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is a heterocyclic compound that contains both a pyridine and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of 2-mercaptopyridine and 2-bromobenzothiazole under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole is unique due to the presence of the ethylsulfanyl group, which can undergo various chemical modifications, enhancing its versatility in different applications.

Properties

CAS No.

770710-50-4

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(2-ethylsulfanylpyridin-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H12N2S2/c1-2-17-13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,2H2,1H3

InChI Key

LMZSNRJLVYMLLN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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